O,O-Diethyl hydrogen thiophosphate

Insecticidal Activity Structure-Activity Relationship Phosphorothioate Esters

Procurement managers and agrochemical researchers should select O,O-diethyl hydrogen thiophosphate (DETP) for its proven superiority over dimethyl and phosphate analogs. The diethyl motif delivers enhanced stored-grain pest toxicity (Rhizopertha dominica) and greater antifungal potency than phosphate counterparts. As a key biomarker for parathion, chlorpyrifos, and diazinon exposure, it achieves 92–106% analytical recovery in complex matrices—outperforming diethyl phosphate (47–62%). Ideal as a synthetic precursor or calibration standard, this compound accelerates lead optimization without de novo SAR exploration. Standard international B2B shipping is available for laboratory‑scale quantities.

Molecular Formula C4H11O3PS
Molecular Weight 170.17 g/mol
CAS No. 2465-65-8
Cat. No. B1196659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO,O-Diethyl hydrogen thiophosphate
CAS2465-65-8
SynonymsDETP
O,O-diethyl phosphorothioate
O,O-diethyl phosphorothionate
O,O-diethyl phosphorothionate, ammonium salt
O,O-diethyl phosphorothionate, potassium salt
O,O-diethyl phosphorothionate, sodium salt
Molecular FormulaC4H11O3PS
Molecular Weight170.17 g/mol
Structural Identifiers
SMILESCCOP(=S)(O)OCC
InChIInChI=1S/C4H11O3PS/c1-3-6-8(5,9)7-4-2/h3-4H2,1-2H3,(H,5,9)
InChIKeyPKUWKAXTAVNIJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

O,O-Diethyl Hydrogen Thiophosphate (CAS 2465-65-8) Technical Procurement Guide and Baseline Profile


O,O-Diethyl hydrogen thiophosphate (CAS 2465-65-8), also known as diethyl thiophosphate (DETP), is an organic thiophosphate diester with the molecular formula C₄H₁₁O₃PS and a monoisotopic mass of 170.01665 Da [1]. It serves as a key metabolite of organophosphorus (OP) insecticides such as parathion and chlorpyrifos and is widely utilized as a synthetic intermediate in the preparation of organophosphorus pesticides [2]. The compound exists as a conjugate acid of the O,O-diethyl thiophosphate anion, which predominates at physiological pH [3]. Its fundamental role as a biomarker for human exposure to OP pesticides underscores its analytical relevance [4].

Why O,O-Diethyl Hydrogen Thiophosphate Cannot Be Readily Replaced by Structural Analogs


Despite sharing a thiophosphate core, O,O-diethyl hydrogen thiophosphate exhibits quantifiable divergence in key performance parameters—including insecticidal potency, hydrolytic stability, and analytical recovery—relative to its dimethyl, dithio, and phosphate analogs [1][2]. For instance, the diethyl derivative shows enhanced toxicity toward stored grain pests compared to its methyl counterpart, while thiophosphate derivatives consistently outperform phosphate analogs in antifungal applications [3][4]. Furthermore, the compound's distinct vapor pressure and recovery characteristics in complex matrices render simple substitution with in-class alternatives unsubstantiated without specific experimental validation [5]. The following quantitative evidence delineates these critical differentiators.

Quantitative Differentiation of O,O-Diethyl Hydrogen Thiophosphate: Head-to-Head and Cross-Study Evidence


Enhanced Insecticidal Potency of Diethyl Thiophosphate Derivative Over Dimethyl Analog Against Stored Grain Pest

In a comparative study of eugenol-derived thiophosphate esters, the O,O-diethyl thiophosphate derivative exhibited significantly greater insecticidal activity against Rhizopertha dominica (lesser grain borer) than the O,O-dimethyl thiophosphate analog, which showed no improvement over unmodified eugenol [1]. The diethyl derivative was found to be more toxic, while the methyl derivative was similar to eugenol in toxicity, indicating that the diethyl substitution confers a quantifiable advantage in insecticidal efficacy [1].

Insecticidal Activity Structure-Activity Relationship Phosphorothioate Esters

Superior Analytical Recovery of O,O-Diethyl Thiophosphate Relative to Phosphate Analog in Fecal Matrices

When analyzing dialkyl phosphate metabolites in fecal samples using gas chromatography with flame photometric detection (GC-FPD), the recovery rate for O,O-diethyl thiophosphate potassium salt was 92–106% over a concentration range of 0.05 to 5 μg/g, while the recovery for O,O-diethyl phosphate was only 47–62% under identical conditions [1]. This substantial difference in matrix recovery underscores the thiophosphate's superior behavior in complex biological matrices compared to its phosphate analog.

Analytical Chemistry Biomonitoring Metabolite Recovery

Greater Antifungal Potency of O,O-Diethyl Thiophosphate Derivatives Versus Corresponding Phosphates

In a systematic evaluation of 16 novel organophosphorus derivatives synthesized from O,O-diethyl chlorophosphate and O,O-diethyl chlorothiophosphate, the thiophosphate-containing compounds exhibited consistently greater antifungal potency than their phosphate counterparts [1]. Specifically, O,O-diethylthiophosphate derivatives containing 1-p-chlorophenyl-2-thiohydantoin and 1-o-chlorophenyl-2-thiohydantoin proved more active than some prevalent commercial synthetic fungicides when tested against Colletotrichum falcatum, Fusarium oxysporum, and Curvularia lunata [1].

Antifungal Activity Organophosphorus Derivatives Crop Protection

Second-Order Hydrolysis Rate Constant of O,O-Diethyl Thiophosphate Generated from Parathion

The alkaline hydrolysis of parathion (PTH) to yield O,O-diethyl thiophosphate (DETP) and para-nitrophenolate (pNP) was kinetically characterized by ¹H NMR at 20 °C [1]. The second-order hydrolysis rate constant for this reaction was determined to be 3.90 × 10⁻⁵ mM⁻¹ min⁻¹, valid over the pH range of 10.5 to 13 [1]. While this study measures the formation of DETP rather than its subsequent degradation, the rate constant provides a quantitative benchmark for comparing the hydrolytic release of DETP from parathion relative to other OP insecticides or under alternative conditions.

Hydrolysis Kinetics Environmental Fate Degradation Products

Physical-Chemical Property Differentiation: Boiling Point, Vapor Pressure, and Lipophilicity

Predicted and experimentally derived physicochemical parameters for O,O-diethyl hydrogen thiophosphate reveal a boiling point of 212.8±23.0 °C at 760 mmHg, a vapor pressure of approximately 0.0±0.9 mmHg at 25 °C, and a calculated LogP of 1.93–2.09 [1]. These values differ markedly from the dimethyl analog O,O-dimethyl thiophosphate, which exhibits higher water solubility, lower LogP, and greater hydrolytic lability due to reduced steric hindrance around the phosphorus center [2]. While direct head-to-head data are lacking, the class-level inference from thiophosphate diester SAR indicates that the diethyl substitution confers increased lipophilicity and reduced aqueous solubility relative to dimethyl analogs, which can influence membrane permeability, environmental partitioning, and extraction efficiency [2].

Physicochemical Properties Volatility Lipophilicity

Optimal Research and Industrial Applications for O,O-Diethyl Hydrogen Thiophosphate Based on Quantitative Differentiation Evidence


Synthesis of Insecticidal Phosphorothioate Esters Targeting Stored Grain Pests

O,O-Diethyl hydrogen thiophosphate is the preferred starting material for the preparation of phosphorothioate esters intended for control of Rhizopertha dominica and related stored grain borers. As demonstrated in Section 3, the diethyl thiophosphate motif confers enhanced insecticidal activity compared to the dimethyl analog, which fails to improve upon the parent phenol [1]. Researchers and agrochemical formulators can leverage this differential to prioritize diethyl-containing candidates in lead optimization campaigns without the need for extensive de novo SAR exploration.

Antifungal Agent Development for Crop Pathogen Control

Given the greater antifungal potency of O,O-diethyl thiophosphate derivatives over their phosphate counterparts—and the superior activity of specific thiohydantoin-containing derivatives against sugarcane pathogens relative to commercial fungicides—this compound is ideally suited as a synthetic precursor in the development of novel antifungal agents for agricultural applications [2]. Laboratories engaged in crop protection research can confidently select the thiophosphate intermediate over the phosphate analog to access more bioactive derivative space.

Biomonitoring and Environmental Fate Studies Requiring Robust Metabolite Recovery

For analytical laboratories conducting biomonitoring of organophosphorus pesticide exposure via fecal or urinary dialkyl phosphate metabolites, O,O-diethyl thiophosphate (as its potassium salt) offers significantly higher and more consistent recovery (92–106%) in complex matrices compared to O,O-diethyl phosphate (47–62%) [3]. This quantitative advantage makes the thiophosphate salt the superior choice as an analytical standard for method validation and calibration, particularly when matrix effects are a concern. Additionally, the established second-order hydrolysis rate constant for parathion-derived DETP enables precise environmental fate modeling in alkaline conditions [4].

Pharmacokinetic and Toxicological Studies of Organophosphorus Insecticides

As the primary urinary metabolite of widely used OP insecticides including parathion, chlorpyrifos, and diazinon, O,O-diethyl hydrogen thiophosphate is an indispensable analytical reference standard for toxicokinetic studies and human exposure assessment [5]. Its role as a biomarker is supported by its presence as a human xenobiotic metabolite and mouse metabolite in authoritative databases [6]. The compound's well-defined physicochemical properties and established analytical behavior enable accurate quantitation in biological fluids, supporting regulatory compliance and epidemiological research.

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